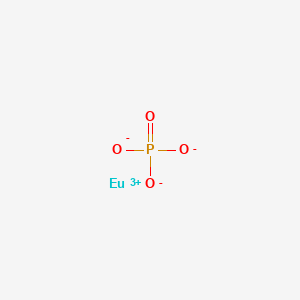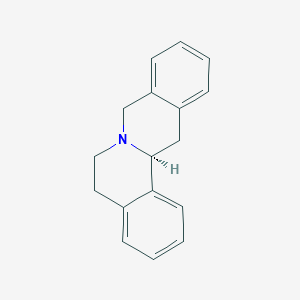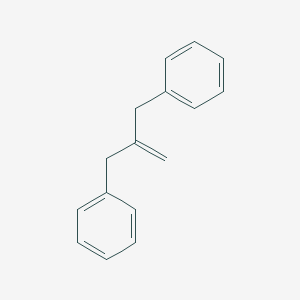
1,1-Dibenzylethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibenzylethene, also known as stilbene, is a hydrocarbon compound that belongs to the family of organic compounds known as stilbenes. It is a colorless solid that is insoluble in water but soluble in most organic solvents. 1,1-Dibenzylethene has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 1,1-Dibenzylethene varies depending on its application. In materials science, 1,1-Dibenzylethene acts as a building block for the synthesis of polymers and copolymers with unique properties. In organic electronics, 1,1-Dibenzylethene acts as a component in devices that convert light into electricity or vice versa. In medicine, 1,1-Dibenzylethene induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
生化学的および生理学的効果
1,1-Dibenzylethene has been shown to have a range of biochemical and physiological effects depending on its concentration and application. In materials science, 1,1-Dibenzylethene has been shown to have high thermal stability, optical activity, and fluorescence. In organic electronics, 1,1-Dibenzylethene has been shown to have high charge mobility and excellent light absorption properties. In medicine, 1,1-Dibenzylethene has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
実験室実験の利点と制限
The advantages of using 1,1-Dibenzylethene in lab experiments include its unique properties, such as high thermal stability, optical activity, fluorescence, and charge mobility. These properties make it an ideal building block for the synthesis of novel polymers and copolymers with unique properties. However, the limitations of using 1,1-Dibenzylethene in lab experiments include its insolubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research involving 1,1-Dibenzylethene, including the synthesis of novel polymers and copolymers with unique properties, the development of more efficient organic electronic devices, and the investigation of its potential as an anticancer agent. Other future directions could include the investigation of its potential applications in other fields, such as catalysis and sensing. Further research is needed to fully understand the potential of 1,1-Dibenzylethene and its applications in various fields.
合成法
The synthesis of 1,1-Dibenzylethene can be achieved through several methods, including the Wittig reaction, the McMurry reaction, and the Suzuki-Miyaura coupling reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or a ketone to form an alkene. The McMurry reaction involves the coupling of two carbonyl compounds in the presence of a reducing agent to form an alkene. The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst to form an alkene.
科学的研究の応用
1,1-Dibenzylethene has been extensively researched for its potential applications in various fields, including materials science, organic electronics, and medicine. In materials science, 1,1-Dibenzylethene has been used as a building block for the synthesis of novel polymers and copolymers with unique properties, such as high thermal stability, optical activity, and fluorescence. In organic electronics, 1,1-Dibenzylethene has been used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices due to its high charge mobility and excellent light absorption properties. In medicine, 1,1-Dibenzylethene has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
特性
CAS番号 |
14213-80-0 |
|---|---|
製品名 |
1,1-Dibenzylethene |
分子式 |
C16H16 |
分子量 |
208.3 g/mol |
IUPAC名 |
2-benzylprop-2-enylbenzene |
InChI |
InChI=1S/C16H16/c1-14(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,1,12-13H2 |
InChIキー |
BVQFXKIUXBVUTC-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC=CC=C1)CC2=CC=CC=C2 |
正規SMILES |
C=C(CC1=CC=CC=C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



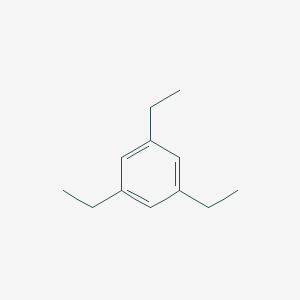
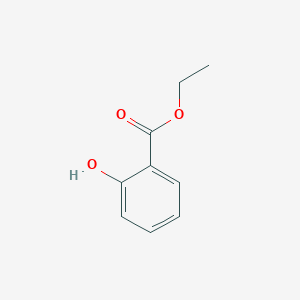
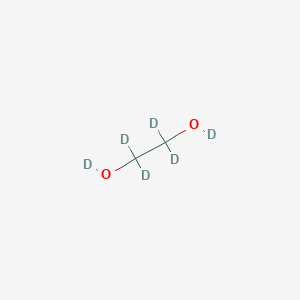
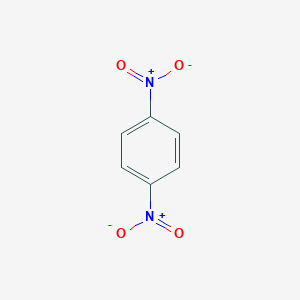
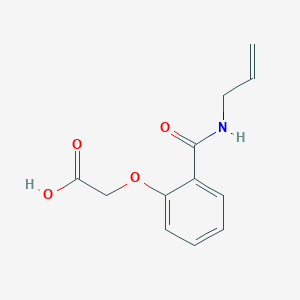
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B86060.png)
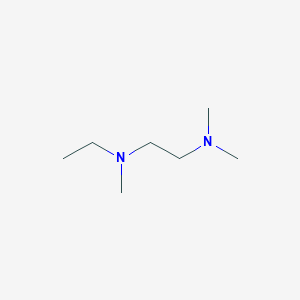
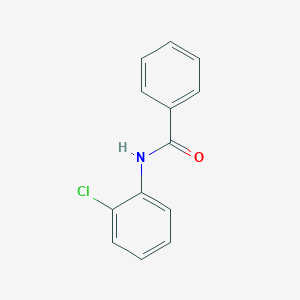
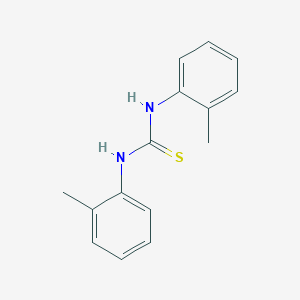
![Benzo[G]chrysene](/img/structure/B86070.png)


